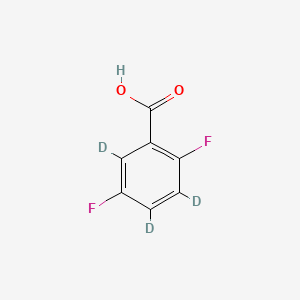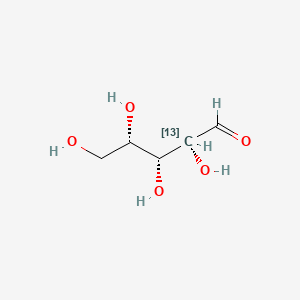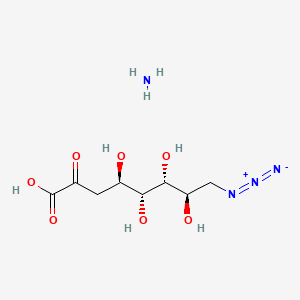
2,5-Difluorobenzoic acid-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Difluorobenzoic acid-d3 is a deuterium-labeled derivative of 2,5-Difluorobenzoic acid. This compound is often used as a stable isotope-labeled standard in various analytical applications. The presence of deuterium atoms makes it particularly useful in mass spectrometry and other analytical techniques where isotopic labeling is required.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the deuteration of 2,5-Difluorobenzoic acid using deuterated reagents under specific reaction conditions . The process may involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of 2,5-Difluorobenzoic acid-d3 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient and safe handling of deuterated reagents. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Difluorobenzoic acid-d3 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding derivatives or reduction to form alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Major Products
The major products formed from these reactions include substituted benzoic acids, alcohols, and esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,5-Difluorobenzoic acid-d3 has a wide range of applications in scientific research:
Analytical Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for quantification and identification of compounds.
Pharmaceutical Research: Employed in the study of drug metabolism and pharmacokinetics to trace the distribution and breakdown of drugs in biological systems.
Environmental Science: Utilized as a tracer in environmental studies to track the movement and transformation of pollutants.
Material Science: Applied in the synthesis of advanced materials with specific properties for industrial applications.
Mecanismo De Acción
The mechanism of action of 2,5-Difluorobenzoic acid-d3 is primarily related to its role as a stable isotope-labeled compound. The deuterium atoms in the molecule do not significantly alter its chemical properties but provide a distinct isotopic signature that can be detected using analytical techniques. This allows researchers to trace the compound and study its interactions and transformations in various systems .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Difluorobenzoic acid: The non-deuterated version of the compound.
2,4-Difluorobenzoic acid: A similar compound with fluorine atoms at different positions.
2,6-Difluorobenzoic acid: Another isomer with fluorine atoms at different positions.
Uniqueness
2,5-Difluorobenzoic acid-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This isotopic labeling provides a distinct advantage in analytical applications, allowing for precise quantification and tracing of the compound in complex mixtures .
Propiedades
Fórmula molecular |
C7H4F2O2 |
|---|---|
Peso molecular |
161.12 g/mol |
Nombre IUPAC |
2,4,5-trideuterio-3,6-difluorobenzoic acid |
InChI |
InChI=1S/C7H4F2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D |
Clave InChI |
LBQMIAVIGLLBGW-CBYSEHNBSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1F)[2H])C(=O)O)F)[2H] |
SMILES canónico |
C1=CC(=C(C=C1F)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12407091.png)
![N-[(2R,4S)-5-hydrazinyl-1-(4-hydroxyphenyl)-4-methyl-5-oxopentan-2-yl]-2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxamide](/img/structure/B12407095.png)
![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)







